molecular formula C14H15N5O4S B5770550 2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine

2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine

Cat. No. B5770550
M. Wt: 349.37 g/mol
InChI Key: IBJFCGXNTKDSCW-UHFFFAOYSA-N
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Description

“2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine” is a chemical compound with the molecular formula C14H15N5O4S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds have been synthesized through reactions involving 4-nitrobenzenesulfonyl chloride . For instance, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid was obtained by reacting 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods. For example, the presence of a sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicates the formation of the target compound .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, sulfonamide compounds, which include the “2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine”, are valued for their role as building blocks for therapeutic molecules. They are often used in the design and synthesis of drugs due to their ability to interact with various biological targets .

Synthetic Chemistry

Sulfonamides, such as our compound of interest, are utilized in synthetic chemistry for the creation of complex molecules. Their functional group is pivotal in multiple reactions, serving as a versatile intermediate for constructing biologically active molecules or functional materials .

Materials Science

In the field of materials science, the compound’s ability to form single crystals through slow evaporation from methanolic solutions is of particular interest. These crystals can be analyzed using X-ray crystallography, providing valuable insights into molecular structures and interactions .

Environmental Science

The synthesis of sulfonamides, including “this compound”, can be achieved through green and sustainable methods. These methods emphasize the use of eco-friendly solvents and aim for complete solvent recovery, aligning with environmental conservation efforts .

Biochemistry

In biochemistry, the compound’s sulfonamide group is essential for studying protein interactions and enzyme inhibition. It can help in understanding the biochemical pathways and designing inhibitors for specific enzymes .

Pharmacology

Pharmacologically, sulfonamide compounds are explored for their potential therapeutic effects. They are investigated for their pharmacokinetics, pharmacodynamics, and as potential candidates for drug development due to their diverse biological activities .

Future Directions

The future directions for “2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine” could involve further exploration of its potential applications in medicinal chemistry, given the wide use of pyrrolidine derivatives in the field . Further studies could also investigate its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c20-19(21)12-2-4-13(5-3-12)24(22,23)18-10-8-17(9-11-18)14-15-6-1-7-16-14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJFCGXNTKDSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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